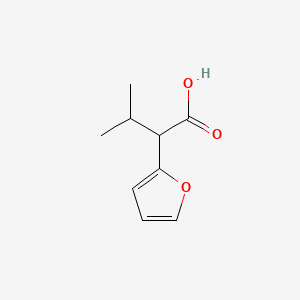
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione is a heterocyclic compound that contains both a thiazole ring and an isoindole ring. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, contributes to the compound’s unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione typically involves the reaction of a thiazole derivative with an isoindole derivative. One common method involves the use of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is converted to the corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide results in the formation of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit the activity of certain enzymes, disrupt cellular processes, or induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-(1,3-thiazol-4-ylmethyl)-1,3,4-oxadiazol-2-thiol: This compound contains a thiazole ring and an oxadiazole ring and is known for its anti-diabetic potential.
1,3,4-thiadiazole derivatives: These compounds have a thiadiazole ring and exhibit potent antimicrobial activities.
Uniqueness
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione is unique due to the presence of both thiazole and isoindole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these two heterocyclic systems in a single molecule enhances its versatility and makes it a valuable compound for various scientific research applications.
属性
分子式 |
C12H8N2O2S |
|---|---|
分子量 |
244.27 g/mol |
IUPAC 名称 |
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H8N2O2S/c15-11-9-3-1-2-4-10(9)12(16)14(11)5-8-6-17-7-13-8/h1-4,6-7H,5H2 |
InChI 键 |
MMTWSIUIOXVRBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(3-Trifluoromethyl-phenyl)-4,5-dihydro-1H-pyrazol-3-ylimino]-methyl}-phenol](/img/structure/B8728603.png)
![4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8728609.png)


![1-Piperidinecarboxylic acid, 4-[2-cyano-2-[(methylsulfonyl)oxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B8728631.png)


![1h-Furo[3,4-b]chromene-3,9-dione](/img/structure/B8728655.png)

![4-(Benzo[D][1,3]dioxol-5-YL)cyclohex-3-enone](/img/structure/B8728676.png)


